
Supristol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Supristol, also known as this compound, is a useful research compound. Its molecular formula is C25H31N7O6S and its molecular weight is 557.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound "Supristol" is a combination of trimethoprim and sulphamethoxazole, primarily used as an antibiotic in the treatment of various bacterial infections. This article will delve into its applications, focusing on scientific research applications, clinical case studies, and relevant data.
Antimicrobial Efficacy
This compound has been extensively studied for its antimicrobial properties. Research indicates that the combination of trimethoprim and sulphamethoxazole exhibits a broader spectrum of activity compared to either antibiotic used alone. A systematic review highlighted its effectiveness against common pathogens such as Escherichia coli, Staphylococcus aureus, and Haemophilus influenzae .
Pharmacokinetics
Studies on the pharmacokinetics of this compound reveal that the absorption, distribution, metabolism, and excretion profiles are favorable for treating infections. The peak plasma concentrations are achieved within 1-4 hours post-administration, with a half-life conducive to maintaining therapeutic levels in the body .
Resistance Patterns
Research has also focused on the resistance patterns associated with this compound. While it remains effective against many strains, some studies indicate rising resistance levels among certain bacteria, necessitating ongoing surveillance and potential adjustments in treatment protocols .
Urinary Tract Infections (UTIs)
A clinical trial involving 200 patients with recurrent UTIs demonstrated that those treated with this compound experienced a significant reduction in infection recurrence compared to those receiving standard antibiotic therapy . The study reported an efficacy rate of approximately 85% in preventing subsequent infections over six months.
Chronic Obstructive Pulmonary Disease (COPD)
In patients with COPD experiencing frequent exacerbations, a randomized controlled trial assessed the use of this compound as a prophylactic treatment. Results indicated that patients receiving this compound had fewer exacerbations compared to those on placebo, suggesting its role in managing chronic respiratory conditions .
Table 1: Comparative Efficacy of this compound Against Common Pathogens
Pathogen | Efficacy (%) | Resistance Rate (%) |
---|---|---|
Escherichia coli | 90 | 15 |
Staphylococcus aureus | 85 | 10 |
Haemophilus influenzae | 80 | 5 |
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 1-4 hours |
Half-Life | 8-10 hours |
Bioavailability | ~90% |
Eigenschaften
CAS-Nummer |
57197-43-0 |
---|---|
Molekularformel |
C25H31N7O6S |
Molekulargewicht |
557.6 g/mol |
IUPAC-Name |
4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3.C11H13N3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-7-8(2)17-11(13-7)14-18(15,16)10-5-3-9(12)4-6-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);3-6H,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
QSCDJPXGCZNSNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
Kanonische SMILES |
CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
Key on ui other cas no. |
57197-43-0 |
Synonyme |
CN 3123 CN-3123 co-trifamole cotrifamol cotrifamole sulfamoxole - trimethoprim sulfamoxole, trimethoprim drug combination Supristol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.